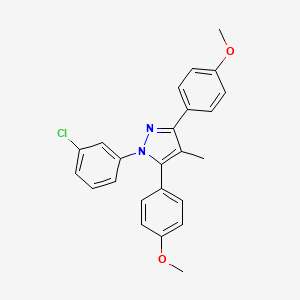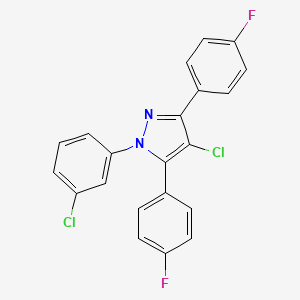![molecular formula C20H18N4O2S B10933761 N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide](/img/structure/B10933761.png)
N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE is a complex organic compound that features a triazole ring, a naphthalenesulfonamide group, and a 2-methylbenzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the 2-Methylbenzyl Group: This step involves the alkylation of the triazole ring using 2-methylbenzyl halides under basic conditions.
Introduction of the Naphthalenesulfonamide Group: The final step involves the sulfonation of the naphthalene ring followed by the coupling with the triazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~2~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
N~2~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, or anticancer agent due to its ability to interact with biological targets.
Materials Science: It is explored for use in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of N2-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE involves its interaction with specific molecular targets. The triazole ring and sulfonamide group can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N~2~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-THIOPHENESULFONAMIDE
- N~2~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE
Uniqueness
N~2~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE is unique due to its combination of a triazole ring, a naphthalenesulfonamide group, and a 2-methylbenzyl substituent. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C20H18N4O2S |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[1-[(2-methylphenyl)methyl]-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C20H18N4O2S/c1-15-6-2-3-9-18(15)13-24-14-21-20(22-24)23-27(25,26)19-11-10-16-7-4-5-8-17(16)12-19/h2-12,14H,13H2,1H3,(H,22,23) |
InChI Key |
DOAHBMACKZNMNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC(=N2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-(5-ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10933680.png)


![3-(4-fluorophenyl)-6-phenyl-N-(tetrahydrofuran-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10933697.png)
![8,9-Dimethyl-2-{4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10933701.png)
![4-methyl-3,5-bis(3-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B10933705.png)
![4-(5-{3-[(2-Methoxyphenoxy)methyl]phenyl}-1,3,4-oxadiazol-2-yl)pyridine](/img/structure/B10933706.png)
![methyl 6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10933716.png)
![3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B10933721.png)
![5-(5-ethylthiophen-2-yl)-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10933724.png)

![5-Bromo-N'~2~-tricyclo[3.3.1.1~3,7~]dec-2-yliden-2-furohydrazide](/img/structure/B10933746.png)
![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10933750.png)
![N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide](/img/structure/B10933764.png)
